molecular formula C8H10F2N2O2 B2931829 3-(2,2-Difluoroethoxymethoxy)pyridin-2-amine CAS No. 2361634-35-5

3-(2,2-Difluoroethoxymethoxy)pyridin-2-amine

Cat. No.: B2931829
CAS No.: 2361634-35-5
M. Wt: 204.177
InChI Key: NCLVMXBLCVNKIC-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethoxymethoxy)pyridin-2-amine is a fluorinated pyridine derivative Fluorinated compounds are known for their unique chemical and biological properties due to the presence of fluorine atoms, which can significantly alter the electronic characteristics of the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature, followed by further functionalization to introduce the difluoroethoxymethoxy group .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroethoxymethoxy)pyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce aminopyridines .

Scientific Research Applications

3-(2,2-Difluoroethoxymethoxy)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethoxymethoxy)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2,6-Difluoropyridine

Uniqueness

3-(2,2-Difluoroethoxymethoxy)pyridin-2-amine is unique due to the presence of both difluoroethoxy and methoxy groups, which impart distinct electronic and steric properties.

Properties

IUPAC Name

3-(2,2-difluoroethoxymethoxy)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O2/c9-7(10)4-13-5-14-6-2-1-3-12-8(6)11/h1-3,7H,4-5H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLVMXBLCVNKIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)OCOCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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